

# 5-Chloro-2,3-difluoro-4-iodopyridine physical properties.

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## Compound of Interest

Compound Name: 5-Chloro-2,3-difluoro-4-iodopyridine

CAS No.: 406676-26-4

Cat. No.: B1627346

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## Technical Guide: 5-Chloro-2,3-difluoro-4-iodopyridine

Physical Properties, Synthesis, and Reactivity Profile

### Executive Summary

**5-Chloro-2,3-difluoro-4-iodopyridine** (CAS: 406676-26-4) is a highly specialized halogenated heterocyclic scaffold used primarily in the discovery and development of small-molecule pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in its tetrasubstituted pyridine core, which presents three distinct halogen handles (I, Cl, F) with differentiated reactivity profiles.

This guide provides a comprehensive technical analysis of the compound, designed for medicinal chemists and process engineers. It details the physical constants, validated synthetic pathways, and the chemoselective logic required to utilize this building block in cross-coupling campaigns (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig).

## Chemical Identity & Structural Analysis[2][3]

Property	Specification
IUPAC Name	5-Chloro-2,3-difluoro-4-iodopyridine
Common Name	5-Chloro-2,3-difluoro-4-iodopyridine
CAS Registry Number	406676-26-4
Molecular Formula	
Molecular Weight	275.42 g/mol
SMILES	<chem>Fc1nc(F)c(I)c(Cl)c1</chem>
InChI Key	Specific key unavailable; Analogous to 5-chloro-2-fluoro-4-iodopyridine structure
Structural Features	[1][2][3][4][5][6][7][8] • C4-Iodine: High lability; primary site for Pd-catalyzed coupling. • C5-Chlorine: Secondary electrophilic site; stable under mild Pd conditions. • C2,C3-Fluorine: Induces strong dipole; C2-F is activated for

## Physical & Thermodynamic Properties

Data aggregated from supplier certificates of analysis (CoA) and analogous poly-halogenated pyridine datasets.

Property	Value / Range	Experimental Condition
Physical State	Solid	@ 20°C, 1 atm
Appearance	Off-white to Tan/Brown crystalline powder	Oxidation of surface iodine may darken color over time.
Melting Point	103 – 109 °C	Standard capillary method
Boiling Point	>250 °C (Predicted)	Decomposition likely prior to boiling.
Density	~2.2 g/cm <sup>3</sup> (Predicted)	Based on di-iodo/chloro analogs.
Solubility	Soluble: DCM, THF, DMSO, Ethyl Acetate Insoluble: Water	Lipophilic character (LogP > 3.0 estimated).
pKa	< -4.0 (Predicted)	Highly electron-deficient pyridine ring.

Technical Note on Stability: The presence of the C-I bond makes this compound light-sensitive. It must be stored in amber vials at 2–8°C to prevent photolytic deiodination, which manifests as a darkening of the solid to a deep brown or violet color.

## Synthesis & Manufacturing Protocol

The synthesis of **5-Chloro-2,3-difluoro-4-iodopyridine** is typically achieved via a Directed Ortho Metalation (DoM) strategy, starting from the commercially available 2,3,5-trichloropyridine.

### Stage 1: Halex Fluorination

Precursor: 2,3,5-Trichloropyridine

Intermediate: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7).[\[1\]](#)[\[5\]](#)[\[9\]](#)

- Reagents: KF (Potassium Fluoride) or CsF, Sulfolane/DMSO solvent.
- Conditions: 145–190°C.

- Mechanism: Nucleophilic Aromatic Substitution ( ). The 2- and 3-positions are activated by the ring nitrogen, allowing selective displacement of chlorine by fluoride.

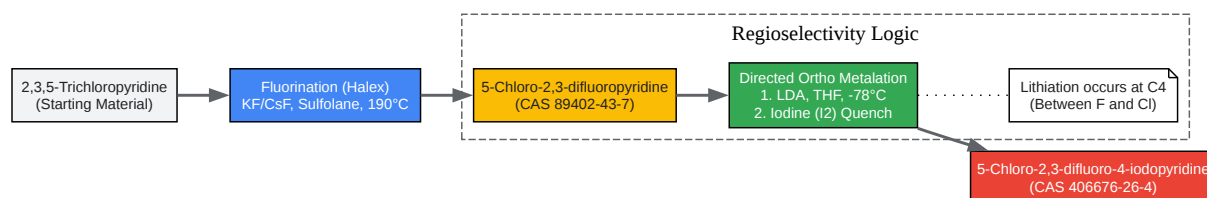
## Stage 2: Regioselective Lithiation & Iodination

Intermediate: 5-Chloro-2,3-difluoropyridine

Target:[\[9\]](#) **5-Chloro-2,3-difluoro-4-iodopyridine**.

- Reagents: LDA (Lithium Diisopropylamide), (Iodine), THF.
- Conditions: -78°C (Cryogenic).
- Protocol:
  - Cool a solution of 5-chloro-2,3-difluoropyridine in anhydrous THF to -78°C.
  - Add LDA (1.1 equiv) dropwise. The acidity of the C4-H is significantly higher than C6-H due to the inductive effect of the adjacent C3-F and C5-Cl atoms.
  - Stir for 30–60 minutes to form the 4-lithio species.
  - Quench with a solution of in THF.
  - Warm to room temperature and work up with aqueous sodium thiosulfate (to remove excess iodine).

## Synthesis Workflow Diagram



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Figure 1: Synthetic pathway highlighting the Halex fluorination and regioselective C4-lithiation.

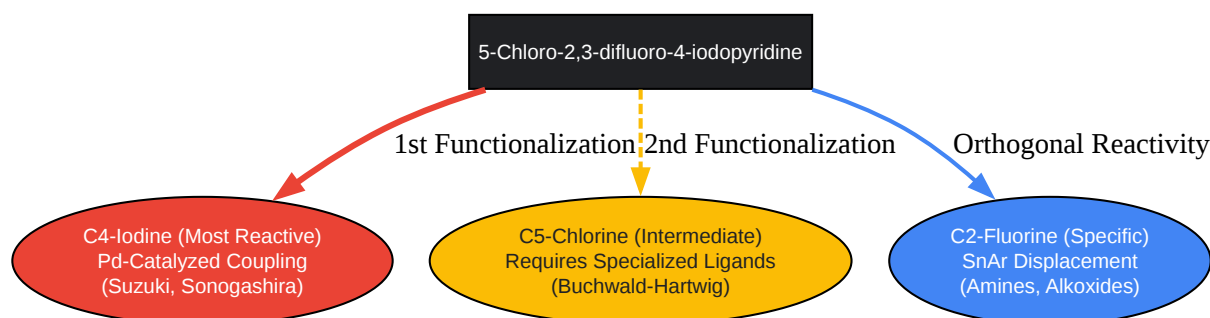
## Reactivity Profile & Chemoselectivity

The power of this scaffold lies in the bond dissociation energy (BDE) hierarchy. The C-I, C-Cl, and C-F bonds can be manipulated sequentially, allowing for the construction of complex pentasubstituted pyridines.

- Site A (C4-Iodine): Most reactive.
  - Reaction: Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira, Negishi).
  - Conditions: Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>, mild base (Na<sub>2</sub>CO<sub>3</sub>), 60–80°C.
  - Selectivity: >98% selectivity for C4 over C5.
- Site B (C5-Chlorine): Secondary reactivity.
  - Reaction: Cross-Coupling requires activated ligands (e.g., XPhos, Buchwald G3) or higher temperatures (>100°C) after the C4-I position has been functionalized.
- Site C (C2-Fluorine): Nucleophilic susceptibility.
  - Reaction:  
  
(Nucleophilic Aromatic Substitution).
  - Reagents: Primary amines, alkoxides, thiols.

- Selectivity: The C2-F is more activated than C3-F due to the direct influence of the ring nitrogen (ortho-effect).

## Chemoselectivity Logic Map



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Figure 2: Orthogonal reactivity profile allowing sequential functionalization of the pyridine core.

## Handling & Safety

- Hazard Classification (GHS):
  - H302: Harmful if swallowed.[3][10]
  - H315/H319: Causes skin and serious eye irritation.
  - H335: May cause respiratory irritation.[3]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
- Spill Cleanup: Sweep up solid; do not generate dust. Treat surface with dilute sodium thiosulfate if iodine staining is observed.

## References

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